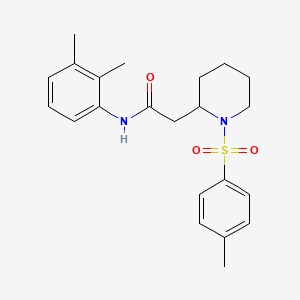

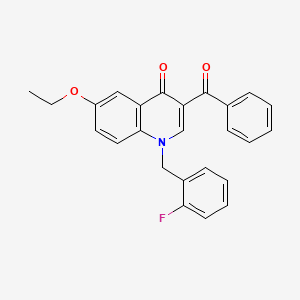

1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one”, there are general methods for the synthesis of similar compounds. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .

科学的研究の応用

Supramolecular Synthons in Crystal Engineering

Research on pyrazinecarboxylic acids, including compounds structurally related to 1-methyl-3-((pyridin-4-ylmethyl)amino)pyrazin-2(1H)-one, has provided insights into the role of carboxylic acid-pyridine supramolecular synthons in crystal structures. These synthons are crucial for self-assembly in the crystal structures of pyridine and pyrazine monocarboxylic acids, which is essential for crystal engineering strategies aiming to tailor material properties for specific applications (Peddy Vishweshwar et al., 2002).

Polymorphism and Molecular Structures

Investigations into polymorphs of pyridine and pyrazine derivatives have revealed significant differences in their intermolecular hydrogen bonding patterns, which influence their solid-state properties. Such studies are fundamental for understanding the polymorphism in pharmaceutical compounds, which can affect drug solubility, stability, and bioavailability (Denise Böck et al., 2020).

Non-Enzymic Browning Reactions

The formation mechanisms of pyrazines, pyridines, and other nitrogen-containing heterocycles during non-enzymic browning reactions have been explored. These compounds contribute to the aroma properties of thermally processed foods and understanding their formation pathways is crucial for optimizing food flavor (B. Milić & M. Piletić, 1984).

Anticancer Agents

Research has identified analogs of the this compound structure as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), with potential applications as anticancer agents. Such studies contribute to the development of targeted cancer therapies (Sean T. Murphy et al., 2011).

Antimicrobial and Antioxidant Activities

Synthetic efforts have led to the creation of novel compounds based on the pyrazine skeleton, demonstrating significant antimicrobial and antioxidant activities. These findings are pivotal for the development of new therapeutic agents to combat resistant microbial strains and oxidative stress-related diseases (A. Titi et al., 2020).

特性

IUPAC Name |

1-methyl-3-(pyridin-4-ylmethylamino)pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-15-7-6-13-10(11(15)16)14-8-9-2-4-12-5-3-9/h2-7H,8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJNVNNYNJDXEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2400195.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2400197.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![N-isobutyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2400203.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2400217.png)